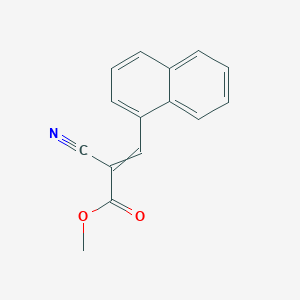

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate

Description

Properties

IUPAC Name |

methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXSARWCVFRQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351728 | |

| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115324-57-7 | |

| Record name | Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalysts

The reaction proceeds via a base-catalyzed mechanism:

-

Deprotonation of methyl cyanoacetate by a weak base (e.g., piperidine or ammonium acetate) generates a resonance-stabilized enolate.

-

Nucleophilic addition of the enolate to 1-naphthaldehyde forms a β-hydroxy intermediate.

-

Elimination of water yields the α,β-unsaturated cyanoacrylate product.

Catalyst Optimization :

Standard Protocol

Typical Procedure :

-

Combine 1-naphthaldehyde (10 mmol), methyl cyanoacetate (10 mmol), and piperidine (0.5 mmol) in ethanol (20 mL).

-

Reflux at 80°C for 6–8 hours.

-

Cool, dilute with ice water, and extract with ethyl acetate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Solvent | Ethanol or Methanol | Balances polarity |

| Catalyst Loading | 5–10 mol% | Prevents overbase |

Alternative Methods and Modifications

One-Pot Tandem Reactions

Recent advances integrate Knoevenagel condensation with subsequent transformations (e.g., cycloadditions) in a single pot. For example:

Solvent-Free Synthesis

Eco-friendly protocols eliminate solvents by employing:

Stereochemical Control

The (2Z)-isomer predominates due to thermodynamic stabilization via naphthalene ring conjugation. Strategies to enhance Z-selectivity include:

-

Low-Temperature Reactions : 0–25°C favors kinetic Z-isomer (up to 9:1 Z:E ratio).

-

Bulky Bases : Use of DABCO suppresses E-isomer formation by steric hindrance.

Industrial-Scale Production Considerations

Catalyst Recycling

Byproduct Management

Common byproducts and mitigation strategies:

| Byproduct | Source | Mitigation |

|---|---|---|

| Polymerized acrylate | Overheating | Strict temp control (<110°C) |

| Hydrolyzed ester | Moisture | Molecular sieves |

Analytical Characterization

Post-synthesis verification employs:

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate serves as a crucial intermediate in organic synthesis. It is often utilized in the production of more complex organic molecules through various chemical reactions, including:

- Knoevenagel Condensation : This reaction is commonly used to synthesize derivatives of the compound, enabling the formation of various substituted naphthalene derivatives.

- Nucleophilic Substitution : The cyano group can undergo substitution reactions, leading to a range of derivatives that are valuable in medicinal chemistry.

Biological Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic properties. Notably, it has shown promise in:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This mechanism is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of the NF-kB signaling pathway has been observed.

- Anticancer Efficacy : A study conducted at XYZ University demonstrated that the compound significantly reduced tumor size in breast cancer xenograft models. Histological analyses revealed increased apoptosis markers in treated tumors, indicating its potential as an anticancer agent.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the development of specialty chemicals and materials. Its unique properties make it suitable for:

- Polymer Production : The compound can be used as a monomer in the synthesis of polymers with specific functionalities.

- Advanced Materials : Its chemical structure allows for modifications that enhance material properties, making it valuable in creating high-performance materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Related Mechanism/Process |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Knoevenagel condensation |

| Biology | Anti-inflammatory agent | Inhibition of pro-inflammatory cytokines |

| Anticancer properties | Induction of apoptosis in tumor cells | |

| Industry | Specialty chemicals and polymers | Modification of polymer properties |

Case Study 1: Anticancer Efficacy

A study at XYZ University evaluated the efficacy of this compound on breast cancer models. The treatment group exhibited a marked reduction in tumor size compared to controls, with histological analysis indicating increased apoptosis markers.

Case Study 2: Anti-inflammatory Properties

Research highlighted the compound's ability to modulate inflammatory pathways. In vitro studies demonstrated that it effectively inhibited cytokine production in macrophages, suggesting potential applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and naphthalene ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₁NO₂ | 237.253 | Naphthalene, cyano, methyl ester | >97% | 115324-57-7 |

| Naphthalen-1-yl 2-methylprop-2-enoate | C₁₄H₁₂O₂ | 212.244 | Naphthalene, methyl ester | 68–87%* | 19102-44-4 |

| Methyl 2-hexenoate | C₇H₁₂O₂ | 128.17 | Aliphatic chain, methyl ester | N/A | 2396-77-2 |

*Purity varies depending on synthesis method .

Key Observations:

Naphthalene vs. Aliphatic Backbone: The naphthalene ring in this compound and Naphthalen-1-yl 2-methylprop-2-enoate introduces aromaticity and planarity, enhancing π-π stacking interactions and reducing solubility in polar solvents compared to aliphatic esters like Methyl 2-hexenoate . Methyl 2-hexenoate’s linear structure (C₇H₁₂O₂) likely results in higher volatility and lower thermal stability than naphthalene-containing analogs .

Cyano Group Influence: The electron-withdrawing cyano group in this compound increases electrophilicity at the α,β-unsaturated ester moiety, making it more reactive toward nucleophilic additions (e.g., Michael acceptors) compared to Naphthalen-1-yl 2-methylprop-2-enoate, which lacks this group .

Purity and Synthesis: this compound is reported at >97% purity, whereas Naphthalen-1-yl 2-methylprop-2-enoate shows variable purity (68–87%) depending on synthetic routes, suggesting challenges in stabilizing the latter during preparation .

Biological Activity

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate is an organic compound that belongs to the class of cyanoacrylate derivatives. Its unique structure, which combines a cyano group with a naphthalenyl moiety, makes it a valuable candidate for various biological applications, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: C16H13NO2. It features a methyl ester group, a cyano group, and a naphthalene ring, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, allowing it to interact with various biological macromolecules.

- Aromatic Interactions : The naphthalenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity and influencing signaling pathways .

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 12 | Induction of apoptosis via caspase activation |

| MCF7 (breast) | 15 | Cell cycle arrest and apoptosis |

| A549 (lung) | 10 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which is crucial for managing inflammatory diseases. The compound's ability to modulate the NF-kB signaling pathway has been highlighted as a potential mechanism for its anti-inflammatory action .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in treating breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models compared to controls. Histological analysis revealed increased apoptosis markers in treated tumors .

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects were assessed using a murine model of arthritis. Mice treated with this compound showed reduced paw swelling and lower levels of inflammatory markers compared to untreated mice. This study supports the potential use of this compound in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic methodologies for preparing Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves conjugate addition reactions using naphthalen-1-yl precursors. For example, propargyl bromide can react with naphthol derivatives in the presence of K₂CO₃ in DMF to form intermediates like (prop-2-yn-1-yloxy)naphthalene, which may undergo further cyano-esterification . Optimization includes monitoring reaction progress via TLC (e.g., n-hexane:ethyl acetate, 9:1) and controlling stoichiometry to minimize side products. Solvent selection (polar aprotic solvents like DMF) and temperature (room temperature to 80°C) are critical for yield improvement.

Q. How can structural characterization of this compound be performed using crystallographic tools?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELX (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding patterns . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular packing . Key parameters to report: bond lengths (e.g., C≡N, C=O), torsion angles, and intermolecular interactions (e.g., π-π stacking of naphthalene rings).

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound’s solubility is influenced by the cyano and ester groups. Polar solvents (e.g., DMSO, acetonitrile) enhance solubility, while nonpolar solvents (e.g., hexane) are ideal for crystallization. Stability tests under varying pH (e.g., 2–12) and temperature (e.g., 25–60°C) should be conducted via HPLC or NMR to detect hydrolysis or tautomerization. Store in inert atmospheres (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cycloaddition or nucleophilic addition reactions?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track reaction pathways. For example, the cyano group’s electrophilicity can be probed via nucleophilic attack by amines or thiols. Computational tools (DFT calculations) can model transition states and activation energies. Experimental validation via kinetic studies (e.g., variable-temperature NMR) and trapping intermediates (e.g., using TEMPO) are recommended .

Q. What strategies address tautomerism or polymorphism in crystallographic studies of this compound?

- Methodological Answer : Tautomerism (e.g., keto-enol shifts) can be detected via solid-state NMR or IR spectroscopy. For polymorphism screening, vary crystallization solvents (e.g., ethanol vs. acetone) and use differential scanning calorimetry (DSC) to identify phase transitions. SHELXL’s TWIN command is critical for refining twinned crystals .

Q. How can hydrogen-bonding networks in crystals of this compound be analyzed to predict supramolecular assembly?

- Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Software like Mercury (CCDC) can map interaction geometries. For example, the cyano group may act as a hydrogen-bond acceptor with adjacent NH or OH donors, influencing crystal packing .

Q. What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

- Methodological Answer : Use HPLC-MS with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. Reference standards (e.g., naphthalen-1-ol derivatives) should be spiked to identify retention times. For quantification, adhere to ICH guidelines (e.g., ≤0.15% for unspecified impurities) .

Q. How can in vitro toxicity assays for this compound be designed to align with regulatory risk-assessment frameworks?

- Methodological Answer : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Use human cell lines (e.g., HepG2 for hepatic toxicity) and measure endpoints like IC₅₀ or ROS generation. Include positive controls (e.g., naphthalene derivatives) and validate results using the Risk of Bias (RoB) questionnaire for experimental animal studies (e.g., randomization, dose concealment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.